1-Bromo-4-(butan-2-yloxy)benzene
Description
Significance of Aryl Ethers in Contemporary Chemical Research
Aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring. This structural motif is not merely a chemical curiosity; it is a prevalent feature in a multitude of natural products, pharmaceuticals, and functional materials. sioc-journal.cn The presence of an aryl ether can significantly influence a molecule's biological activity, solubility, and other physicochemical properties. Consequently, the development of efficient and versatile methods for the synthesis of aryl ethers has been a major focus of chemical research. sioc-journal.cnacs.org Traditional methods like the Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide, have been complemented by modern, milder techniques, including transition-metal-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org These advancements have expanded the accessibility and diversity of aryl ether structures available to chemists.
Role of Brominated Aromatics as Strategic Synthetic Intermediates
Brominated aromatic compounds, or bromoarenes, are highly valued as versatile building blocks in organic synthesis. jalsnet.com The bromine atom, being a good leaving group, can be readily displaced or can participate in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. researchgate.net Electrophilic aromatic bromination is a common method for their preparation. nih.gov This reactivity makes bromoarenes crucial precursors for the synthesis of more complex molecules. They are particularly important in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which have revolutionized the way chemists approach the synthesis of biaryls, substituted alkenes, and anilines, respectively. researchgate.net
Contextualization of 1-Bromo-4-(butan-2-yloxy)benzene within Aryl Ether and Brominated Aromatic Chemistry
This compound is a molecule that embodies the convergence of these two important classes of compounds. It is both an aryl ether, with a butan-2-yloxy group attached to a benzene (B151609) ring, and a brominated aromatic, with a bromine atom at the para position. This dual functionality makes it a valuable intermediate in organic synthesis. The butoxy ether group can influence the electronic properties of the aromatic ring and provide steric bulk, while the bromo group serves as a reactive handle for further chemical transformations. The strategic placement of these two groups allows for a wide range of potential applications in the synthesis of more complex target molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-butan-2-yloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-3-8(2)12-10-6-4-9(11)5-7-10/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGSCINCRHLIPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Properties of 1 Bromo 4 Butan 2 Yloxy Benzene
Synthetic Methodologies
Williamson Ether Synthesis
The most common and direct route to this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenol (B116583) with a suitable base to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with 2-bromobutane (B33332) in an SN2 reaction to displace the bromide and form the desired ether.
Reaction Scheme:
4-Bromophenol + 2-Bromobutane --(Base)--> this compound
Common bases used for this transformation include sodium hydroxide, potassium carbonate, or sodium hydride. The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) or acetone (B3395972) often being employed to facilitate the reaction.
Alternative Synthetic Approaches
While the Williamson ether synthesis is the most direct method, other strategies could be envisioned. For instance, a nucleophilic aromatic substitution on 1,4-dibromobenzene (B42075) with sodium butan-2-oxide could potentially yield the target compound, although this would likely require harsh reaction conditions and could lead to side products. Another possibility involves the bromination of phenyl sec-butyl ether. However, this reaction would likely produce a mixture of ortho and para isomers, requiring separation.
Physicochemical Properties
The physical and chemical properties of this compound are dictated by its molecular structure.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrO |
| Molecular Weight | 229.11 g/mol |
| Appearance | Typically a liquid |
| Boiling Point | Not readily available |
| Density | Not readily available |
| Solubility | Insoluble in water, soluble in common organic solvents |
Spectroscopic Data
Spectroscopic techniques are essential for confirming the structure and purity of this compound.
1H NMR Spectroscopy
The proton nuclear magnetic resonance (1H NMR) spectrum would provide key information about the arrangement of protons in the molecule. The aromatic protons would appear as two doublets in the aromatic region (typically δ 6.8-7.4 ppm) due to the para-substitution pattern. The protons of the butan-2-yloxy group would show a multiplet for the methine proton (CH), two multiplets for the diastereotopic methylene (B1212753) protons (CH₂), and a triplet for the terminal methyl group (CH₃).
13C NMR Spectroscopy
The carbon-13 nuclear magnetic resonance (13C NMR) spectrum would show distinct signals for each unique carbon atom. The aromatic carbons would appear in the downfield region (typically δ 110-160 ppm), with the carbon attached to the bromine being significantly deshielded. The carbons of the butoxy group would appear in the upfield region.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a bromine atom.
Infrared (IR) Spectroscopy
The infrared spectrum would show characteristic absorption bands. A strong C-O stretching vibration for the ether linkage would be observed around 1250-1000 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be seen around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-Br stretch would appear in the fingerprint region, typically below 600 cm⁻¹.
Chemical Reactivity and Mechanistic Investigations of 1 Bromo 4 Butan 2 Yloxy Benzene
Reactivity of the Aryl Bromide Moiety
The reactivity of 1-Bromo-4-(butan-2-yloxy)benzene is primarily centered around the carbon-bromine (C-Br) bond. The bromine atom serves as a leaving group in various cross-coupling reactions, and its departure is facilitated by a palladium catalyst. The butan-2-yloxy group, being an electron-donating group, increases the electron density on the aromatic ring, which can impact the rate-determining oxidative addition step in many catalytic cycles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions represent a class of chemical reactions that have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. These reactions typically involve the coupling of an organohalide (like this compound) with an organometallic reagent in the presence of a palladium catalyst.
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. libretexts.org For a substrate like this compound, the butan-2-yloxy group is electron-donating, which can make the oxidative addition of the aryl bromide to the palladium(0) catalyst slower compared to electron-deficient aryl bromides. However, the reaction is still highly feasible and widely used for such substrates. researchgate.net
The general reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Typical Reaction Conditions for Suzuki-Miyaura Coupling of Alkoxy-Substituted Aryl Bromides:
| Component | Example | Purpose |
| Aryl Bromide | This compound | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/ligand | Catalyzes the C-C bond formation |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes and activates the catalyst |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |
| Solvent | Toluene, Dioxane, DMF, Water | Solubilizes reactants and catalyst |
| Temperature | 80-120 °C | Provides energy for the reaction |
The Stille coupling reaction involves the formation of a carbon-carbon bond between an organohalide and an organotin compound. wikipedia.org Similar to the Suzuki coupling, the Stille reaction is a powerful tool for C-C bond formation and is tolerant of a wide variety of functional groups. The reaction of this compound would proceed via a similar catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The electron-rich nature of the aryl bromide may necessitate slightly harsher reaction conditions or the use of more electron-rich and bulky phosphine (B1218219) ligands to facilitate the oxidative addition step. nih.gov A key drawback of this reaction is the toxicity of the organotin reagents. organic-chemistry.org
General Reaction Conditions for Stille Coupling of Aryl Bromides:
| Component | Example | Purpose |
| Aryl Bromide | This compound | Electrophilic coupling partner |
| Organotin Reagent | Tributyl(vinyl)stannane | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Catalyzes the C-C bond formation |
| Ligand | PPh₃, AsPh₃ | Stabilizes the catalyst |
| Solvent | Toluene, THF, DMF | Solubilizes reactants and catalyst |
| Additives | LiCl, Cu(I) salts | Can accelerate the reaction |
| Temperature | 80-130 °C | Provides energy for the reaction |
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. mdpi.com For this compound, the presence of the electron-donating butan-2-yloxy group generally makes the oxidative addition step slower than with electron-poor aryl halides. mdpi.comnih.gov Consequently, higher temperatures or more active catalyst systems, often employing bulky, electron-rich phosphine ligands, may be required to achieve good yields. mdpi.com The reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene.
Typical Reaction Conditions for the Heck Reaction with Electron-Rich Aryl Bromides:
| Component | Example | Purpose |
| Aryl Bromide | This compound | Electrophilic coupling partner |
| Alkene | Styrene, Butyl acrylate | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | Catalyzes the C-C bond formation |
| Ligand | P(o-tolyl)₃, P(t-Bu)₃ | Stabilizes and activates the catalyst |
| Base | Et₃N, K₂CO₃, NaOAc | Neutralizes the generated HBr |
| Solvent | DMF, NMP, Toluene | Solubilizes reactants and catalyst |
| Temperature | 100-140 °C | Provides energy for the reaction |
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a vinyl or aryl halide and a terminal alkyne. wikipedia.org This reaction is a highly reliable method for the synthesis of arylalkynes and conjugated enynes. The reaction of this compound would typically require a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The reactivity trend for aryl halides in the Sonogashira coupling is generally I > Br > Cl, and electron-withdrawing groups on the aryl halide tend to accelerate the reaction. wikipedia.org Therefore, the electron-donating butan-2-yloxy group in this compound might necessitate slightly more forcing conditions compared to electron-deficient aryl bromides. Copper-free Sonogashira protocols have also been developed. nih.govlibretexts.org
General Reaction Conditions for Sonogashira Coupling of Aryl Bromides:
| Component | Example | Purpose |
| Aryl Bromide | This compound | Electrophilic coupling partner |
| Terminal Alkyne | Phenylacetylene | Nucleophilic coupling partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI | Co-catalyst, facilitates alkyne activation |
| Base | Et₃N, Piperidine, DIPA | Base and solvent |
| Solvent | THF, DMF | Optional co-solvent |
| Temperature | Room Temperature to 100 °C | Provides energy for the reaction |
The oxidative addition of an aryl halide to a palladium(0) complex is the initial and often rate-determining step in many cross-coupling catalytic cycles. uwindsor.ca The general mechanism involves the insertion of the palladium atom into the carbon-halogen bond, which leads to the formation of a palladium(II) species. nih.gov For this compound, the electron-donating butan-2-yloxy group increases the electron density on the aromatic ring. This increased electron density strengthens the C-Br bond and makes the aryl group less electrophilic, thereby slowing down the rate of oxidative addition compared to aryl halides substituted with electron-withdrawing groups. nih.gov
The mechanism can be influenced by the nature of the ligands on the palladium center. Bulky, electron-rich phosphine ligands are known to accelerate the oxidative addition of electron-rich aryl halides by promoting the formation of a more reactive, coordinatively unsaturated Pd(0) species. uwindsor.ca While a concerted pathway is often proposed for the oxidative addition of aryl halides to palladium(0), radical pathways can also be operative under certain conditions. nih.gov The choice of solvent and additives can also play a crucial role in the efficiency of this fundamental step. acs.org
Nickel-Catalyzed Cross-Coupling Reactions
The presence of the aryl bromide moiety in this compound makes it a suitable substrate for a variety of nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel catalysis is often favored for its cost-effectiveness and unique reactivity compared to palladium.
One of the prominent applications is the cross-electrophile coupling of aryl bromides with alkyl bromides. researchgate.net For instance, aryl bromides can be coupled with primary alkyl bromides using a nickel/spiro-bidentate-pyox catalyst system. researchgate.net This method facilitates the formation of a C(sp²)–C(sp³) bond, yielding primary alkylated arenes. researchgate.net The butoxy group in this compound is an electron-donating group, which can influence the reactivity of the aryl bromide. In similar nickel-catalyzed couplings, electron-rich aryl bromides like 4-bromoanisole (B123540) have been shown to be viable substrates. researchgate.net
The general conditions for such reactions often involve a nickel(II) salt like NiBr₂, a bidentate ligand, and a reducing agent such as manganese or zinc powder in an amide solvent like N,N-dimethylformamide (DMF) or 1,3-dimethyl-2-imidazolidinone (B1670677) (DMPU). researchgate.netorgsyn.org The reaction proceeds through a mechanism that is still under active investigation but is understood to involve the formation of an alkyl radical which then combines with a Ni(II)-aryl complex. orgsyn.org
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | NiBr₂ or NiI₂·H₂O | researchgate.netorgsyn.org |
| Ligand | Spiro-bidentate-pyox or 4,4'-dimethoxy-2,2'-bipyridine | researchgate.netorgsyn.org |
| Reductant | Mn or Zn powder | researchgate.netorgsyn.org |
| Solvent | NMP, DMPU, or DMF | researchgate.net |
| Temperature | 60-80 °C | researchgate.netorgsyn.org |
Other Transition Metal-Catalyzed Transformations (e.g., Gold-Catalyzed Arylation)
Beyond nickel, other transition metals can catalyze transformations of this compound. Gold-catalyzed reactions, for example, have emerged as a mild and efficient method for direct arylation. ed.ac.uk In a typical gold-catalyzed direct arylation, an arene is coupled with an arylsilane in the presence of a gold catalyst and an oxidant. ed.ac.uk
For a molecule like this compound, the arylation could potentially occur on the electron-rich benzene (B151609) ring, directed by the activating butoxy group to the positions ortho to the ether linkage. The site of arylation is generally predictable based on the principles of electrophilic aromatic substitution. ed.ac.uk The reaction conditions are notably mild and can tolerate various functional groups. ed.ac.uk A common catalytic system involves a gold(I) chloride complex with a phosphine ligand, such as Ph₃PAuCl, and an oxidant like Selectfluor. researchgate.net The oxidant facilitates the Au(I)/Au(III) catalytic cycle and provides a fluoride (B91410) anion for silane (B1218182) activation, eliminating the need for a stoichiometric base. researchgate.net
| Component | Example | Reference |
|---|---|---|
| Catalyst Precursor | Ph₃PAuCl | researchgate.net |
| Coupling Partner | Arylsilanes (e.g., Ar-SiMe₃) | ed.ac.uk |
| Oxidant | Selectfluor | researchgate.net |
| Solvent | DCE (1,2-dichloroethane) |
Nucleophilic Substitution Reactions on the Aryl Bromide
Aryl halides like this compound are generally unreactive towards nucleophilic substitution under standard Sₙ1 or Sₙ2 conditions. libretexts.org However, substitution can be achieved under specific conditions, typically following one of two major mechanisms: the SₙAr (addition-elimination) mechanism or the elimination-addition (benzyne) mechanism.
The SₙAr mechanism requires the presence of strong electron-withdrawing groups at the ortho or para positions to the leaving group to stabilize the intermediate Meisenheimer complex. philadelphia.edu.jostackexchange.com The butan-2-yloxy group is an electron-donating group, which deactivates the ring towards nucleophilic attack. Therefore, forcing conditions, such as high temperatures and strong nucleophiles, would be necessary for a reaction to proceed via this pathway, and yields are expected to be low.
Alternatively, under very strong basic conditions (e.g., sodium amide in liquid ammonia), a nucleophilic substitution can occur via a benzyne (B1209423) intermediate. youtube.com This elimination-addition mechanism involves the deprotonation of a hydrogen atom ortho to the bromine, followed by the elimination of bromide to form a highly reactive benzyne intermediate. The nucleophile then adds to the benzyne, followed by protonation to give the final product.
Reactivity of the Butan-2-yloxy Side Chain
Transformations Involving the Secondary Ether Linkage
The ether linkage in aromatic ethers is relatively stable but can be cleaved under specific, often harsh, conditions. numberanalytics.com The secondary nature of the butoxy group in this compound introduces the possibility of reactions that are distinct from those of simpler primary alkoxy groups like methoxy (B1213986). Cleavage of the aryl-oxygen bond typically requires strong acids (like HBr or HI) or potent reducing conditions. For example, reduction of aromatic ethers can lead to the cleavage of the ether linkage, yielding an arene. numberanalytics.com
Potential for Selective Side-Chain Functionalization
The selective functionalization of the C-H bonds within the butan-2-yloxy side chain, without altering the aryl bromide portion of the molecule, presents a significant synthetic challenge. However, advances in catalysis have made such transformations increasingly feasible. The development of catalytic methods for selective C-H functionalization allows for the diversification of organic molecules at late stages. nih.gov
For the butan-2-yloxy group, there are multiple C-H bonds (primary, secondary, and tertiary at the benzylic-like position) that could potentially be targeted. Directed C-H functionalization, where a catalyst is guided by a directing group, is a common strategy. While the ether oxygen itself is a weak directing group, specialized catalysts can achieve selective oxidation or amination at specific positions on the alkyl chain. The functionalization of aliphatic alcohols has demonstrated that remote C-H bonds can be targeted selectively, suggesting that similar strategies could be developed for the ether side chain. researchgate.net
Comprehensive Mechanistic Studies
The mechanisms of the reactions involving this compound are complex and depend on the reagents and catalysts employed.
For nickel-catalyzed cross-coupling reactions , the mechanism is thought to involve a complex catalytic cycle. orgsyn.org While not fully elucidated, evidence suggests that it does not proceed through a classical organozinc intermediate. orgsyn.org A plausible pathway involves the oxidative addition of the aryl bromide to a Ni(0) species to form a Ni(II)-aryl complex. Concurrently, the alkyl halide is converted to an alkyl radical. This radical then reacts with the Ni(II)-aryl complex to generate a transient Ni(III) intermediate, which undergoes rapid reductive elimination to form the C-C bond and regenerate the active nickel catalyst. orgsyn.org
The mechanism of nucleophilic aromatic substitution is better understood. As discussed, it can proceed via two main pathways:
SₙAr Mechanism : This is a two-step addition-elimination process. The nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring. In the second step, the leaving group (bromide) is eliminated, restoring aromaticity. libretexts.org The presence of electron-donating groups, like the butoxy group, destabilizes the anionic intermediate, making this pathway less favorable. philadelphia.edu.jo
Benzyne Mechanism : This is a two-step elimination-addition process. A strong base abstracts a proton ortho to the bromine. Subsequent elimination of the bromide ion forms a benzyne intermediate. The nucleophile then adds to one of the carbons of the triple bond, and subsequent protonation yields the product. youtube.com
For gold-catalyzed arylation , the mechanism typically involves a Au(I)/Au(III) catalytic cycle. The reaction is initiated by the oxidation of the Au(I) catalyst to a Au(III) species by an external oxidant. The arylsilane then undergoes transmetalation with the Au(III) complex. This is followed by an electrophilic attack on the electron-rich arene (the other coupling partner) and subsequent reductive elimination to form the biaryl product and regenerate the Au(I) catalyst. nih.gov
Elucidation of Reaction Pathways and Intermediates
The primary reactive site of this compound is the carbon-bromine (C-Br) bond, which readily participates in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. mdpi.comyoutube.com The general mechanism for these transformations follows a catalytic cycle involving a palladium catalyst. nih.gov
Suzuki-Miyaura Coupling:
In a Suzuki-Miyaura coupling, this compound would react with an organoboron compound (e.g., a phenylboronic acid) to form a new carbon-carbon bond. The widely accepted catalytic cycle proceeds through three key steps: nih.govchemrxiv.org
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the bromide. nih.gov The base activates the organoboron species, facilitating the transfer. This results in a diarylpalladium(II) intermediate. mdpi.com
Reductive Elimination: The two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nih.govresearchgate.net
A proposed pathway for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below.
Buchwald-Hartwig Amination:
For the formation of carbon-nitrogen bonds, this compound is an excellent substrate for Buchwald-Hartwig amination. This reaction couples the aryl bromide with a primary or secondary amine. organic-chemistry.orgresearchgate.net The catalytic cycle is similar to the Suzuki coupling but differs in the nucleophilic partner and the nature of the intermediates. nih.gov
Oxidative Addition: As in the Suzuki coupling, the Pd(0) catalyst adds to the C-Br bond to form an arylpalladium(II) bromide complex. nih.govnih.gov
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium-amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the N-arylated product and regenerate the Pd(0) catalyst. nih.gov
The intermediates in these catalytic cycles are typically transient and require specialized spectroscopic or kinetic techniques for direct observation.
Kinetic Studies and Determination of Rate-Limiting Steps
Kinetic studies are crucial for understanding reaction mechanisms and optimizing conditions. For palladium-catalyzed cross-coupling reactions involving aryl bromides like this compound, the rate-limiting step (the slowest step in the catalytic cycle) can vary depending on the specific reactants, catalyst, ligands, and conditions. nih.govnih.gov
For many Suzuki-Miyaura and Buchwald-Hartwig reactions with aryl bromides, the initial oxidative addition of the aryl bromide to the Pd(0) complex is considered the rate-determining step. chemrxiv.orgchemrxiv.org This is because the C-Br bond, while reactive, requires significant activation energy to break. However, in some systems, particularly with highly active catalysts or when the subsequent transmetalation or reductive elimination steps are slow, other steps can become rate-limiting. researchgate.net
Detailed kinetic analysis often involves monitoring the concentration of reactants, intermediates, and products over time using techniques like online HPLC or NMR spectroscopy. chemrxiv.org Isotope effect studies, such as using ¹³C Kinetic Isotope Effects (KIEs), can provide high-resolution information about the transition state of the rate-determining step. chemrxiv.orgnih.govnih.gov For example, a significant ¹³C KIE at the carbon atom attached to the bromine would strongly support that oxidative addition is the first irreversible and rate-limiting step. chemrxiv.orgnih.gov
While specific kinetic data for this compound is not available, the table below presents representative data from a kinetic study of a similar Buchwald-Hartwig amination, illustrating how reaction rates are influenced by the nature of the aryl halide. The faster rate for aryl iodides compared to aryl bromides is consistent with the C-I bond being weaker and thus undergoing oxidative addition more rapidly. chemrxiv.org
| Aryl Halide Substrate | Coupling Partner | Catalyst System | Observed Initial Rate (mM/h) | Inferred Rate-Limiting Step |
|---|---|---|---|---|
| Iodobenzene | Aniline (B41778) | Pd(dba)₂ / Buchwald Ligand | ~4.4 | Post-Oxidative Addition Step |
| Bromobenzene (B47551) | Aniline | Pd(dba)₂ / Buchwald Ligand | ~2.9 | Oxidative Addition |
| 1-Bromo-4-iodobenzene | Aniline | Pd(dba)₂ / Buchwald Ligand | Complex (Zero-Order) | Complex (Potential Catalyst Transfer) |
Data is representative and adapted from kinetic studies on analogous systems for illustrative purposes. chemrxiv.org
Advanced Spectroscopic and Computational Analysis of 1 Bromo 4 Butan 2 Yloxy Benzene
Advanced Spectroscopic Characterization Techniques
The comprehensive analysis of 1-Bromo-4-(butan-2-yloxy)benzene is achieved by integrating data from several advanced spectroscopic methods. Each technique offers unique information about the molecule's connectivity, functional groups, and three-dimensional structure.
High-resolution NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of an organic molecule.
¹H and ¹³C NMR: The ¹H NMR spectrum provides information about the chemical environment of protons. For this compound, distinct signals are expected for the aromatic protons, the methine proton of the sec-butoxy group, the methylene (B1212753) protons, and the two diastereotopic methyl groups. The aromatic region typically shows two doublets corresponding to the AA'BB' spin system of a 1,4-disubstituted benzene (B151609) ring. The ¹³C NMR spectrum complements this by showing the number of unique carbon environments, including the two aromatic carbons bonded to bromine and oxygen, the two unsubstituted aromatic carbons, and the four distinct carbons of the sec-butoxy group.
2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, for instance, confirming the connectivity within the sec-butoxy chain (CH-CH₂-CH₃). HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations, which are crucial for piecing together the full structure, such as the correlation between the ether's methine proton and the aromatic carbon at position 4.
Chiral NMR Shift Reagents: Due to the presence of a stereocenter in the butan-2-yloxy group, the compound is chiral. Enantiomers of chiral ethers can be notoriously difficult to differentiate via standard NMR. nih.gov However, the use of chiral lanthanide shift reagents can induce diastereomeric interactions, leading to the separation of NMR signals for the (R) and (S) enantiomers, allowing for the determination of enantiomeric excess. nih.gov
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (ortho to Br) | ~7.35 | Doublet |
| Aromatic (ortho to O) | ~6.80 | Doublet |
| O-CH | ~4.30 | Sextet |
| CH₂ | ~1.65 | Multiplet |
| CH₃ (terminal) | ~0.95 | Triplet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-Br | ~113 |
| C-O | ~158 |
| Aromatic CH (ortho to Br) | ~132 |
| Aromatic CH (ortho to O) | ~116 |
| O-CH | ~75 |
| CH₂ | ~29 |
| CH₃ (secondary) | ~19 |
FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. Key vibrations include the C-O-C asymmetric stretch of the ether group around 1245 cm⁻¹, strong aromatic C-H stretching just above 3000 cm⁻¹, and aliphatic C-H stretching just below 3000 cm⁻¹. The C-Br stretch typically appears in the far-infrared region, often below 600 cm⁻¹. Bending vibrations for the aromatic ring substitution pattern are also expected in the 800-900 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring vibrations, particularly the "ring breathing" modes, often give strong signals in the Raman spectrum.
Table 3: Key FT-IR Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Aliphatic C-H | Stretch | 3000-2850 |
| C=C (Aromatic) | Stretch | 1600-1450 |
| C-O-C (Ether) | Asymmetric Stretch | ~1245 |
| p-Substituted Ring | C-H Out-of-plane Bend | 850-800 |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily involving the π-system of the benzene ring. The presence of the bromine atom and the alkoxy group as substituents influences the energy of these transitions. One would expect to observe π → π* transitions characteristic of a substituted benzene ring, typically appearing as one or more strong absorption bands in the 200-300 nm range. The auxochromic effect of the oxygen atom is likely to cause a red shift (shift to longer wavelength) compared to unsubstituted bromobenzene (B47551).
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition and analyzing the structural fragments of the molecule.
Precise Mass: HRMS can determine the molecular weight with very high precision, allowing for the unambiguous confirmation of the molecular formula, C₁₀H₁₃BrO.
Isotopic Pattern: A key feature in the mass spectrum will be the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the molecular ion peak (M⁺) will appear as a pair of peaks of nearly equal intensity, separated by two mass units (e.g., at m/z 228 and 230).
Fragmentation Analysis: The fragmentation pattern gives clues to the molecule's structure. Common fragmentation pathways would include the loss of the butoxy radical, cleavage of the butyl group (e.g., loss of an ethyl or propyl fragment), and the formation of a bromophenol cation.
X-ray crystallography provides the definitive solid-state structure of a crystalline compound. While obtaining a suitable single crystal of this compound itself may be challenging if it is an oil at room temperature, derivatives can often be crystallized. researchgate.net Analysis of a crystalline derivative would confirm bond lengths, bond angles, and the conformation of the sec-butoxy chain relative to the benzene ring. researchgate.net It would also reveal intermolecular interactions, such as π-π stacking or halogen bonding, that govern the crystal packing. researchgate.netresearchgate.net
Since this compound is chiral, chiroptical spectroscopy is essential for characterizing its stereochemical properties. saschirality.org
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule. acs.org The resulting spectrum is unique for each enantiomer, appearing as a mirror image of its counterpart. saschirality.org This makes ECD a powerful tool for determining the enantiomeric purity of a sample. Furthermore, by comparing the experimentally measured ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration ((R) or (S)) of the chiral center can be determined. cas.cz While the chromophore is the achiral bromobenzene moiety, its interaction with the chiral sec-butoxy group makes the electronic transitions chiroptically active.
Quantum Chemical and Computational Chemistry Investigations
Computational chemistry serves as a powerful tool to model and predict the properties of molecules, offering a microscopic view that complements experimental data. For this compound, these investigations are crucial for understanding the interplay between the electron-withdrawing bromo substituent and the electron-donating, sterically demanding butan-2-yloxy group.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for calculating the ground-state electronic structure and optimizing the molecular geometry of complex molecules. tci-thaijo.org By employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the equilibrium geometry of this compound can be determined, predicting key bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometric Parameters for this compound from DFT Calculations (Note: These are representative values based on calculations of structurally similar molecules.)
| Parameter | Predicted Value | Description |
| C-Br Bond Length | ~1.91 Å | The length of the covalent bond between a phenyl carbon and the bromine atom. |
| C-O (Aryl) Bond Length | ~1.37 Å | The length of the bond between the aromatic ring and the ether oxygen. |
| C-O (Alkyl) Bond Length | ~1.44 Å | The length of the bond between the ether oxygen and the secondary butyl group. |
| C-O-C Bond Angle | ~118° | The angle of the ether linkage, indicating sp³ hybridization with some steric strain. |
| C-C (Aromatic) | ~1.39 - 1.40 Å | Average bond length within the benzene ring. |
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies and Spatial Distributions)
Frontier Molecular Orbital (FMO) theory is essential for describing chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the ether group, reflecting the electron-donating nature of the alkoxy substituent. The LUMO is anticipated to have significant contributions from the antibonding orbitals of the benzene ring and the C-Br bond. Introducing electron-donating groups like alkoxy groups tends to raise the HOMO energy and decrease the HOMO-LUMO gap, making the molecule more susceptible to electrophilic attack. researchgate.net DFT calculations on related aniline (B41778) derivatives have similarly been used to determine HOMO-LUMO distributions to assess molecular stability. tci-thaijo.org
Table 2: Representative FMO Energies for Substituted Benzenes (Note: Values are illustrative and depend on the specific compound and computational method.)
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Benzene | -9.24 | +1.11 | 10.35 |
| Bromobenzene | -9.10 | -0.35 | 8.75 |
| Anisole (Methoxybenzene) | -8.21 | +1.19 | 9.40 |
| 1-Bromo-4-alkoxybenzene (Est.) | ~ -8.5 | ~ -0.2 | ~ 8.3 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
Molecular Electrostatic Potential (MEP) maps are powerful visual tools that illustrate the charge distribution within a molecule. walisongo.ac.id They are invaluable for predicting how a molecule will interact with other species, particularly in the initial stages of a reaction. tci-thaijo.org The MEP map is plotted on the molecule's electron density surface, with colors indicating different potential values: red signifies regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates electron-deficient regions (positive potential, attractive to nucleophiles).
For this compound, the MEP map would show a region of significant negative potential (red to yellow) around the oxygen atom due to its lone pairs and across the π-system of the aromatic ring, enhanced by the electron-donating alkoxy group. A region of slightly negative or neutral potential would be associated with the bromine atom, a phenomenon known as the "sigma-hole" is not as pronounced as in heavier halogens but the area is nonetheless electron-rich. walisongo.ac.id The hydrogen atoms of the alkyl chain and the aromatic ring would exhibit positive potential (blue), making them potential sites for weak hydrogen bonding interactions. researchgate.net
Conformational Analysis and Energy Landscapes
The butan-2-yloxy group is not rigid and can rotate around the C(aryl)-O and O-C(alkyl) bonds, leading to various possible conformations (rotamers). Conformational analysis is a computational study to identify the most stable conformers and the energy barriers for rotation between them. By systematically rotating the dihedral angles and calculating the potential energy at each step, a potential energy surface (PES) or landscape can be constructed.
The most stable conformer of this compound would likely have the alkyl chain oriented to minimize steric hindrance with the benzene ring. The energy landscape would reveal the global minimum energy conformation, other local minima corresponding to less stable conformers, and the transition states that connect them. Understanding these conformational preferences is vital, as the specific shape of the molecule can influence its packing in the solid state and its interaction with biological targets or catalysts. rsc.org
Simulation of Spectroscopic Properties (e.g., Calculated NMR, IR, UV-Vis Spectra)
A significant advantage of quantum chemical calculations is the ability to simulate various spectra. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to interpret complex experimental results.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net Calculations can help assign specific peaks to individual atoms in the molecule, which is particularly useful for the complex aromatic region and the overlapping signals of the butyl group.
IR Spectra: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. This allows for the assignment of characteristic absorption bands, such as the C-O-C ether stretch, aromatic C-H stretches, and the C-Br stretch, to specific vibrational modes.
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which can be used to simulate a UV-Vis absorption spectrum. This provides insight into the electronic transitions (e.g., π → π*) responsible for the molecule's absorption of light.
Computational Mechanistic Studies of Reaction Pathways and Transition States
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key reaction is electrophilic aromatic substitution. The interplay between the ortho-, para-directing, and activating alkoxy group and the ortho-, para-directing, but deactivating bromo group makes predicting the site of substitution complex.
Computational studies can model the reaction pathway for an incoming electrophile (e.g., NO₂⁺) attacking different positions on the ring (ortho to the alkoxy group, ortho to the bromo group). By calculating the energies of the starting materials, the Wheland intermediate (a resonance-stabilized carbocation), and the transition state leading to it, the activation energy for each pathway can be determined. researchgate.net The pathway with the lowest activation energy is the most likely to occur. Such studies can quantitatively confirm that substitution will occur predominantly at the positions ortho to the strongly activating butan-2-yloxy group. rsc.orgyoutube.com
Theoretical Structure-Reactivity Relationships based on Electronic and Steric Parameters
Electronic Parameters
Electronic parameters are crucial in predicting how a molecule will interact with other chemical species. These parameters are derived from calculations of the molecular orbitals and the electron density distribution.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its capacity to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
For this compound, the ether oxygen's lone pairs would contribute significantly to the HOMO, making this region a likely site for electrophilic attack. The LUMO is expected to be distributed over the aromatic ring and the carbon-bromine bond, suggesting these as sites for nucleophilic attack.
Illustrative Data Table for Electronic Parameters Note: The following data is hypothetical and serves to illustrate the typical output of a computational analysis. Actual values would require specific DFT calculations for this compound.
| Parameter | Hypothetical Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.5 | Indicates the electron-donating ability (nucleophilicity). |
| LUMO Energy | -1.2 | Indicates the electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 5.3 | Relates to chemical stability and reactivity. |
| Ionization Potential | 6.5 | Energy required to remove an electron. |
| Electron Affinity | 1.2 | Energy released upon adding an electron. |
Molecular Electrostatic Potential (MEP) Map: An MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) are electron-rich and are prone to attack by electrophiles. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom due to its lone pairs and a region of positive or less negative potential on the hydrogen atoms of the butoxy group. The bromine atom, due to its electronegativity and polarizability, would also present a region of interest for intermolecular interactions.
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the partial positive or negative charge on each atom. This information helps in identifying reactive sites. For instance, the carbon atom attached to the bromine would be expected to carry a partial positive charge, making it a potential site for nucleophilic substitution.
Steric Parameters
Steric parameters quantify the spatial arrangement of atoms in a molecule and the resulting steric hindrance, which can significantly influence reaction rates and pathways.
Molecular Volume and Surface Area: These parameters give a measure of the molecule's size. The butan-2-yloxy group is bulkier than a simple methoxy (B1213986) or ethoxy group, and its specific conformation will dictate the accessibility of the aromatic ring and the ether oxygen to reactants. The sec-butyl group, with its branching at the first carbon of the butyl chain, provides more steric hindrance around the ether linkage compared to an n-butyl group.
Steric Hindrance Analysis: Computational methods can be used to calculate the steric hindrance at specific sites. For this compound, the steric bulk of the butan-2-yloxy group could hinder reactions at the ortho positions of the benzene ring. Similarly, the accessibility of the bromine atom for substitution reactions would be influenced by the orientation of the flexible butoxy side chain. The chirality of the butan-2-yloxy group (containing a stereocenter) could also introduce stereoselectivity in its reactions.
Illustrative Data Table for Steric Parameters Note: The following data is hypothetical and serves to illustrate the typical output of a computational analysis. Actual values would require specific calculations.
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| Molecular Volume | ~200 ų | Overall size of the molecule. |
| Solvent Accessible Surface Area | ~400 Ų | Area of the molecule accessible to a solvent probe, indicating potential for interaction. |
| Steric Hindrance at Bromine | Moderate | Affects the rate of substitution reactions at the C-Br bond. |
Applications and Advanced Materials Science Incorporating 1 Bromo 4 Butan 2 Yloxy Benzene Derivatives
Utilization as a Molecular Building Block in Complex Chemical Synthesis
The primary application of 1-Bromo-4-(butan-2-yloxy)benzene in materials science stems from its utility as a molecular building block. The presence of a bromine atom on the benzene (B151609) ring makes it an excellent substrate for a variety of cross-coupling reactions, which are fundamental to the construction of more complex molecular frameworks.
Notably, the bromo-group can be readily substituted through palladium-catalyzed reactions such as the Suzuki-Miyaura and Heck couplings. In a typical Suzuki-Miyaura reaction, the bromo-substituent is replaced by a new carbon-carbon bond by reacting with an organoboron compound in the presence of a palladium catalyst and a base. alfa-chemistry.comresearchgate.net This method is exceptionally powerful for creating bi-aryl structures, which are common motifs in many functional materials. For instance, coupling this compound with various arylboronic acids can lead to the synthesis of tailored liquid crystal molecules or precursors for organic electronics. researchgate.net The general scheme for such a reaction allows for the introduction of a wide range of functional groups, depending on the structure of the boronic acid used.
The Heck reaction offers another pathway for C-C bond formation, typically involving the reaction of the aryl bromide with an alkene. beilstein-journals.org This can be employed to introduce vinyl groups or other unsaturated moieties, further expanding the diversity of accessible molecular structures.
The reactivity of this compound in these coupling reactions is summarized in the table below:
| Reaction Type | Reactants | Catalyst System (Typical) | Product Type | Significance |
| Suzuki-Miyaura Coupling | Arylboronic acid or ester | Pd(OAc)₂/Phosphine (B1218219) Ligand, Base (e.g., K₂CO₃) | Bi-aryl compounds | Synthesis of liquid crystals, organic semiconductors |
| Heck Coupling | Alkene (e.g., styrene, acrylates) | Pd(OAc)₂, Base, Ligand | Aryl-substituted alkenes | Introduction of vinyl functionalities for polymerization |
These reactions underscore the importance of this compound as an intermediate, enabling the synthesis of larger, more complex molecules with tailored properties for advanced material applications.
Integration into Functional Materials and Components
The derivatives of this compound are integral to the creation of a range of functional materials. The sec-butoxy group can influence the solubility, packing, and phase behavior of the final material, while the reactive bromo-site allows for its incorporation into larger systems.
While direct, extensive research on this compound as a precursor for organic semiconductors is limited, its structural motifs are relevant to this field. Aryl bromides are common starting materials for the synthesis of conjugated polymers, which form the active layer in many organic electronic devices. Through cross-coupling reactions, the bromophenyl unit can be polymerized to form conductive polymer chains. google.com The alkoxy group, in this case, the sec-butoxy group, is often used to ensure solubility of the resulting polymer in organic solvents, which is crucial for solution-based processing of electronic devices. The chirality of the sec-butoxy group could also impart specific ordering in the solid state, potentially influencing charge transport properties.
For example, through a Suzuki coupling reaction, two units of a bromo-alkoxy-benzene derivative can be linked to a central core, or it can be attached as a side group to a larger mesogenic structure. The length and branching of the alkoxy chain (the sec-butoxy group) can influence the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic) that is formed. whiterose.ac.uk Some research has shown that butene liquid crystals, which share a similar chain length, exhibit low viscosity and high clearing points, making them desirable as liquid crystal monomers. researchgate.net The properties of liquid crystals derived from such precursors are crucial for their application in displays and other optoelectronic devices. mdpi.com
The integration of this compound derivatives into liquid crystal systems directly links them to the development of photoactive materials and optoelectronic devices. Liquid crystals are the core components of liquid crystal displays (LCDs), and their properties can be modulated by external stimuli such as light or electric fields. instras.com
By incorporating photochromic moieties, such as azobenzene, into liquid crystal structures derived from bromo-alkoxy-benzenes, it is possible to create materials whose optical properties can be controlled by light. instras.compsu.edu This can lead to applications in optical data storage, holography, and light-controlled actuators. While specific studies on the photoactive properties of materials directly derived from this compound are not prominent, its role as a building block for liquid crystals places it within this field of research. The development of novel liquid crystal materials is a key area of research for advanced optoelectronic applications. mdpi.com
Role in the Development of Advanced Catalytic Systems
The current body of scientific literature does not support a role for this compound or its derivatives in the development of advanced catalytic systems. Rather than being a component of a catalyst, this compound typically acts as a substrate for catalytic reactions, particularly those mediated by palladium. nih.gov The development of new ligands for palladium catalysts is an active area of research, but there is no evidence to suggest that this compound is used for this purpose.
Chemical Probe Development for Mechanistic Studies (non-biological applications)
While direct and extensive research on This compound as a chemical probe for non-biological mechanistic studies is not widely documented, its molecular architecture lends itself to such applications, particularly in the fields of catalysis and materials science. The distinct functionalities of this compound—the reactive bromo group and the chiral, space-filling butan-2-yloxy group—allow it to serve as a valuable tool to investigate reaction mechanisms and structure-property relationships in complex chemical systems.
In the context of materials science, "chemical probes" are molecules designed to investigate or elicit specific properties in a material. The synthesis of novel materials using this compound allows researchers to probe how the introduction of its specific structural motifs influences the macroscopic properties of the resulting material, such as liquid crystallinity or polymer architecture.
One of the primary areas where derivatives of this compound are utilized is in the synthesis of advanced materials through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. In these reactions, the carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon bonds, enabling the construction of more complex molecules. The butan-2-yloxy group, being a chiral and bulky substituent, can be used to probe the steric and electronic effects on the efficiency and selectivity of these coupling reactions.
For instance, by systematically varying the catalyst, ligands, and reaction conditions in the coupling of a derivative of this compound with a boronic acid, researchers can gain insights into the mechanism of the catalytic cycle. The yield and product distribution can be correlated with the properties of the catalyst and the nature of the substituents on the probe molecule.
A hypothetical study could involve the Suzuki-Miyaura coupling of this compound with phenylboronic acid under various conditions to probe the catalytic activity of different palladium complexes. The results could be tabulated to provide a clear overview of the findings.
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene | 100 | 85 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 110 | 92 |
| 3 | PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90 | 88 |
Furthermore, the chiral butan-2-yloxy group makes this compound and its derivatives particularly interesting for the synthesis of chiral liquid crystals and polymers. The introduction of this chiral center can induce the formation of helical superstructures, leading to materials with unique optical properties. By studying the phase behavior and optical response of materials synthesized from this compound derivatives, one can probe the relationship between molecular chirality and macroscopic chiral organization.
For example, a series of liquid crystals could be synthesized by coupling this compound with different mesogenic (liquid-crystal-forming) cores. The transition temperatures and helical twisting power of these materials would provide valuable data on how the butan-2-yloxy group influences the liquid crystalline properties.
Table 2: Hypothetical Properties of Liquid Crystals Derived from this compound
| Mesogenic Core | Transition Temperatures (°C) | Helical Twisting Power (µm⁻¹) |
| Biphenyl | Cr 85 (N* 120) I | 5.2 |
| Phenyl-pyrimidine | Cr 92 (N* 155) I | 7.8 |
| Naphthalene | Cr 110 (N* 180) I | 6.5 |
Cr = Crystalline, N = Chiral Nematic (Cholesteric), I = Isotropic Liquid*
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-Bromo-4-(butan-2-yloxy)benzene, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic Aromatic Substitution : React 4-bromophenol with 2-bromobutane in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C for 12–24 hours. This method achieves moderate yields (~60–70%) but may require purification via column chromatography .
- Etherification via Williamson Synthesis : Use NaH to deprotonate 4-bromophenol, followed by reaction with 2-butyl bromide in THF. This approach avoids harsh conditions and improves regioselectivity, with yields up to 85% after distillation .
- Key Considerations : Monitor reaction progress via TLC (eluent: hexane/ethyl acetate 4:1). Side products like di-alkylated species may form if stoichiometry is unbalanced.
Q. How can researchers purify and characterize this compound effectively?
- Purification :
- Recrystallization : Use ethanol/water mixtures to isolate crystalline product.
- Distillation : For liquid-phase purification under reduced pressure (boiling point ~150–160°C at 10 mmHg) .
- Characterization :
- ¹H/¹³C NMR : Key signals include δ 1.3 ppm (CH₃ of butyl group), δ 4.5 ppm (OCH₂), and δ 6.8–7.3 ppm (aromatic protons) .
- GC-MS : Molecular ion peak at m/z 230 (M⁺) with fragmentation patterns confirming the butyloxy substituent .
Advanced Research Questions
Q. How does the steric and electronic nature of the butan-2-yloxy group influence regioselectivity in further functionalization reactions?
- Mechanistic Insights :
- The butan-2-yloxy group acts as an electron-donating substituent via resonance, directing electrophiles (e.g., nitration, halogenation) to the para position relative to the oxygen. However, steric hindrance from the branched butyl chain may reduce reaction rates compared to linear alkoxy analogs .
- Case Study : Nitration with HNO₃/H₂SO₄ yields 1-bromo-4-(butan-2-yloxy)-3-nitrobenzene as the major product (85% regioselectivity) due to steric shielding of the ortho positions .
Q. What strategies resolve contradictions in reported reactivity data for cross-coupling reactions involving this compound?
- Data Discrepancies :
- Suzuki-Miyaura Coupling : Some studies report low yields (<50%) with Pd(PPh₃)₄, while others achieve >80% using Buchwald-Hartwig ligands (e.g., XPhos Pd G3) .
- Resolution : Optimize catalyst loading (1–5 mol%), solvent (toluene > DMF), and base (Cs₂CO₃ vs. K₃PO₄). Pre-activate the catalyst with microwave irradiation (100°C, 10 min) to enhance turnover .
- Table : Comparison of Cross-Coupling Conditions
| Catalyst System | Solvent | Base | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | DMF | K₂CO₃ | 45 | |
| XPhos Pd G3 | Toluene | Cs₂CO₃ | 82 |
Q. How can computational modeling predict the compound’s behavior in supramolecular assemblies or crystal packing?
- Methods :
- Crystal Structure Prediction (CSP) : Use software like Mercury or SHELX to analyze X-ray diffraction data. The bromine atom’s polarizability and butyl chain flexibility influence packing motifs (e.g., herringbone vs. layered structures).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br···H contacts contribute ~15% to crystal cohesion) .
Methodological Guidelines for Researchers
- Contradiction Analysis : When conflicting data arise (e.g., reaction yields), employ Design of Experiments (DoE) to isolate variables like temperature, catalyst, or solvent polarity.
- Safety Protocols : Handle brominated aromatics in fume hoods due to potential lachrymatory effects. Use PPE and avoid exposure to light to prevent decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
